molecular formula C10H8ClNO2 B2509232 [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol CAS No. 343374-44-7

[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol

Cat. No. B2509232
CAS RN: 343374-44-7
M. Wt: 209.63
InChI Key: UDPYKKBQLZVOPM-UHFFFAOYSA-N
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Description

“[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol” is a chemical compound with the molecular formula C10H8ClNO2 . It is a solid substance and its IUPAC name is [5- (2-chlorophenyl)-3-isoxazolyl]methanol .


Molecular Structure Analysis

The InChI code for “[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol” is 1S/C10H8ClNO2/c11-9-4-2-1-3-8 (9)10-5-7 (6-13)12-14-10/h1-5,13H,6H2 . This indicates the presence of a chlorophenyl group and an oxazolyl group attached to a methanol moiety.


Physical And Chemical Properties Analysis

“[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol” is a solid substance . It has a molecular weight of 209.63 .

Scientific Research Applications

Synthesis and Chemical Properties

[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol is related to the family of 1,2-oxazines, 1,2-benzoxazines, and their derivatives. These compounds are synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. The significance of oxazinium salts as electrophiles in chemical synthesis and the role of 1,2-oxazines as chiral synthons in chemical reactions are well-documented. Furthermore, the reduction of 1,2-oxazines derivatives and the involvement of 1,2-oxazanes as intermediates in specific reaction types have been elaborated, indicating the compound's utility in various chemical synthesis processes (Sainsbury, 1991).

Environmental Impact and Biodegradation

The environmental impact and biodegradation of chlorophenols, a component of [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol, have been assessed extensively. Chlorophenols are known to exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment varies, depending on the presence of adapted microflora capable of biodegrading these compounds. Interestingly, chlorophenols are recognized for their strong organoleptic effect, highlighting the need for careful management of their release into the environment (Krijgsheld & Gen, 1986).

Methanol Synthesis and Applications

Methanol, a key component of [5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol, is a basic chemical with a wide range of applications. Its use as a peaking fuel in coal gasification combined cycle power stations and as a clean-burning fuel with versatile applications, including in transportation and as a fuel additive, is well-recognized. The liquid-phase methanol synthesis process, involving catalysts and specific reaction mechanisms, highlights the compound's significance in the chemical industry (Cybulski, 1994).

Safety and Hazards

The safety information for “[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol” indicates that it has the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPYKKBQLZVOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methanol

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